molecular formula C24H36N2OS B2728939 3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA CAS No. 391229-25-7

3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA

Cat. No.: B2728939
CAS No.: 391229-25-7
M. Wt: 400.63
InChI Key: ONIGEWKCEFQOEF-UHFFFAOYSA-N
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Description

3-[2-(Adamantan-1-yl)ethyl]-1-(adamantane-1-carbonyl)thiourea (CAS 391229-25-7) is a high-purity synthetic compound supplied at 95%+ purity for research use. This adamantane-thiourea hybrid derivative is of significant interest in medicinal chemistry and drug discovery research. Adamantane-based derivatives are recognized as potent chemotherapeutic agents with demonstrated antiviral, anticancer, and antituberculosis activities in research settings . Thiourea derivatives, likewise, are explored for a wide spectrum of biological activities, including use as anticancer, antimicrobial, and enzyme inhibitory agents . The unique combination of two adamantane moieties in its structure may enhance lipophilicity and stability, properties often associated with the adamantane group that can influence a compound's pharmacokinetic profile . This compound belongs to the class of acyl thioureas, which are extensively investigated as synthetic precursors for heterocycles, in materials science, and notably, for their pharmacological potential . Researchers utilize such adamantane-carbonyl thiourea derivatives as potent and selective inhibitors for specific human receptors, making them an emerging therapeutic tool for studying inflammation and neurological disorders . The product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic applications, nor for human, veterinary, or household use.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethylcarbamothioyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2OS/c27-21(24-12-18-6-19(13-24)8-20(7-18)14-24)26-22(28)25-2-1-23-9-15-3-16(10-23)5-17(4-15)11-23/h15-20H,1-14H2,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIGEWKCEFQOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=S)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this process . Industrial production methods often utilize carbocation or radical intermediates due to their unique stability and reactivity compared to simple hydrocarbon derivatives .

Chemical Reactions Analysis

3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine and other oxidants for oxidative dehydrogenation. The major products formed from these reactions include unsaturated adamantane derivatives, such as 2-(2-butene)-adamantane and 3-(2-butene)-adamantane.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity
The thiourea moiety in 3-[2-(adamantan-1-yl)ethyl]-1-(adamantane-1-carbonyl)thiourea is known to exhibit significant antitumor properties. Studies have shown that thioureas can inhibit the growth of various cancer cell lines, making them candidates for drug development against malignancies. The incorporation of the adamantane structure may enhance the compound's bioavailability and efficacy due to its unique spatial configuration and hydrophobic characteristics.

1.2 Antimicrobial Properties
Thiourea derivatives are recognized for their antimicrobial activities. Research indicates that compounds similar to 3-[2-(adamantan-1-yl)ethyl]-1-(adamantane-1-carbonyl)thiourea can effectively combat bacterial and fungal infections. The mechanism typically involves the disruption of microbial cell membranes or interference with metabolic pathways, which could be further explored for developing new antimicrobial agents .

1.3 Enzyme Inhibition
Recent studies have highlighted the potential of adamantane-based thioureas as inhibitors of specific enzymes, such as soluble epoxide hydrolase (hsEH). This enzyme plays a crucial role in various physiological processes, including inflammation and pain. Compounds like 3-[2-(adamantan-1-yl)ethyl]-1-(adamantane-1-carbonyl)thiourea may serve as lead compounds for designing novel therapeutics targeting hsEH, thereby offering new avenues for treating inflammatory diseases .

Synthesis and Chemical Properties

The synthesis of 3-[2-(adamantan-1-yl)ethyl]-1-(adamantane-1-carbonyl)thiourea typically involves a reaction between adamantane derivatives and thiourea under controlled conditions. The process requires careful selection of solvents and reaction temperatures to optimize yield and purity.

Table 1: Synthesis Overview

StepReagents/ConditionsOutcome
1Adamantane-1-carbonyl chloride + ThioureaFormation of thiourea derivative
2Reaction under reflux conditionsSynthesis of target compound
3Purification via crystallizationIsolation of pure compound

Material Science Applications

3.1 Polymer Chemistry
The unique properties of adamantane derivatives allow their use in polymer chemistry, where they can serve as monomers or crosslinking agents in the synthesis of advanced materials. The incorporation of 3-[2-(adamantan-1-yl)ethyl]-1-(adamantane-1-carbonyl)thiourea into polymer matrices can impart enhanced mechanical properties and thermal stability, making them suitable for high-performance applications .

3.2 Nanotechnology
In nanotechnology, compounds like 3-[2-(adamantan-1-yl)ethyl]-1-(adamantane-1-carbonyl)thiourea can be utilized to functionalize nanoparticles, enhancing their biocompatibility and targeting capabilities for drug delivery systems. The adamantane structure can improve the interaction between nanoparticles and biological systems, facilitating targeted therapy .

Case Studies and Research Findings

Several studies have explored the applications of adamantane-based thioureas:

Case Study 1: Antitumor Activity
A study demonstrated that a series of adamantane-derived thioureas exhibited potent cytotoxic effects against breast cancer cells, with IC50 values indicating significant activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy
Research on thioureas similar to 3-[2-(adamantan-1-yl)ethyl]-1-(adamantane-1-carbonyl)thiourea showed promising results against resistant strains of bacteria, highlighting their potential as alternative antimicrobial agents in an era of increasing antibiotic resistance .

Mechanism of Action

The mechanism of action of 3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA involves a Giese-type addition to the alkene, followed by cyclization and rearomatization . This compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its effectiveness in different applications.

Comparison with Similar Compounds

Table 2: Substituent Impact on Physical Properties

Compound Substituents Melting Point (°C) Notable Property
Target Compound Dual adamantyl High lipophilicity
Compound C 4-Chlorophenyl Not Reported Thione tautomer dominance
Compound II 4-Fluorophenyl Not Reported Altered crystal packing vs. parent
2.4 Tautomerism and Reactivity
  • Thione vs. Thiol Tautomers : Thioureas like Compound C predominantly adopt the thione form in the solid state, but thiol tautomers may exist in solution, influencing hydrogen-bonding and reactivity . The target compound’s adamantane-1-carbonyl group may stabilize the thione form via conjugation, reducing tautomeric flexibility compared to phenyl-substituted analogs.

Biological Activity

3-[2-(Adamantan-1-yl)ethyl]-1-(adamantane-1-carbonyl)thiourea is a compound that integrates the unique adamantane structure with thiourea functionalities. This compound has garnered attention in medicinal chemistry for its potential pharmacological applications, particularly in the development of novel therapeutics. Its structural features suggest a diverse range of biological activities, including antitumor and antimicrobial properties.

Chemical Structure and Synthesis

The molecular structure of 3-[2-(adamantan-1-yl)ethyl]-1-(adamantane-1-carbonyl)thiourea can be represented as follows:

C16H24N2S\text{C}_{16}\text{H}_{24}\text{N}_2\text{S}

This compound is synthesized through the reaction of adamantane-1-carbonyl chloride with thiourea derivatives. The synthesis typically involves the following steps:

  • Formation of Adamantane Derivative : The precursor, adamantane-1-carbonyl chloride, is reacted with thiourea under controlled conditions.
  • Characterization : The resulting compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and understand its chemical properties .

Antitumor Activity

Research indicates that thiourea derivatives, including those featuring adamantane moieties, exhibit significant antitumor activity. For instance, studies have shown that adamantane derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Case Study : A study on related thiourea compounds demonstrated their efficacy against human cancer cell lines, highlighting their potential as anticancer agents. The IC50 values for these compounds were found to be within a therapeutic range, suggesting promising activity against malignancies .

Antimicrobial Properties

3-[2-(Adamantan-1-yl)ethyl]-1-(adamantane-1-carbonyl)thiourea has also been evaluated for its antimicrobial properties. Thioureas are known to exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Case Study : In vitro testing revealed that this compound showed considerable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The biological activity of 3-[2-(adamantan-1-yl)ethyl]-1-(adamantane-1-carbonyl)thiourea is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The thiourea group can interact with critical enzymes in microbial and cancer cells, leading to inhibition of their functions.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in cells, resulting in apoptosis or necrosis.
  • Receptor Interaction : Adamantane derivatives have been reported to interact with P2X receptors, which are implicated in various physiological and pathological processes .

Data Summary

Biological ActivityMechanismReference
AntitumorInduces apoptosis; inhibits proliferation
AntimicrobialDisrupts cell membranes; inhibits metabolism
P2X Receptor InhibitionModulates receptor activity linked to pain and inflammation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[2-(Adamantan-1-yl)ethyl]-1-(adamantane-1-carbonyl)thiourea, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves reacting 1-adamantane carbonyl chloride with ammonium thiocyanate in dry acetone under reflux to form an isothiocyanate intermediate. Subsequent reaction with 2-(adamantan-1-yl)ethylamine in acetone yields the target compound. Optimization includes using anhydrous conditions, nitrogen atmosphere to prevent hydrolysis, and stoichiometric control (e.g., equimolar ratios). Yield improvements are achieved by adjusting reflux duration (30–60 minutes) and post-reaction purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of adamantane-thiourea derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming functional groups, such as the thiourea moiety (δ ~10-12 ppm for NH protons). High-resolution mass spectrometry (HRMS) validates molecular weight. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Melting point analysis and FT-IR (e.g., C=O stretching ~1700 cm⁻¹) further corroborate structural consistency .

Q. What safety protocols are essential when handling reactive intermediates like adamantane carbonyl chloride during synthesis?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile reagents. Wear nitrile gloves and goggles to prevent skin/eye contact. Quench residual thionyl chloride (used to synthesize adamantane carbonyl chloride) with ice-cold water in a controlled manner. Store intermediates under inert gas (argon/nitrogen) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do variations in substituent groups on the phenyl ring influence the supramolecular assembly and intermolecular interactions of adamantane-thiourea derivatives?

  • Methodological Answer : Hirshfeld surface analysis reveals that electron-withdrawing groups (e.g., nitro, halogen) enhance hydrogen bonding (N–H···O/S interactions) and van der Waals contacts, stabilizing crystal lattices. For example, 2,4,6-trimethylphenyl derivatives exhibit C–H···π interactions due to steric hindrance, altering packing motifs. Comparative studies of six derivatives show that substituent polarity directly impacts lattice energy (Table 2 in ).

Q. What experimental strategies can resolve contradictions in biological activity data between structurally similar adamantane-thiourea analogs?

  • Methodological Answer : Use dose-response assays (e.g., IC₅₀ comparisons) to quantify potency variations. Pair this with molecular docking to assess binding mode differences in target enzymes. For instance, conformational flexibility of the adamantane moiety may reduce steric hindrance in hydrophobic pockets, enhancing inhibition. Validate hypotheses using site-directed mutagenesis or isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How does the conformational flexibility of the adamantane moiety affect the compound's binding affinity in enzyme inhibition studies?

  • Methodological Answer : Rigid adamantane frameworks restrict rotational freedom, favoring entropy-driven binding. However, derivatives with ethyl spacers (e.g., 3-[2-(adamantan-1-yl)ethyl]) allow adaptive positioning in enzyme active sites. Molecular dynamics simulations (MD) can model ligand-protein flexibility, while X-ray crystallography of co-crystals provides empirical evidence of binding conformations .

Q. What computational methods complement experimental data in predicting the stability and reactivity of adamantane-thiourea derivatives under varying pH conditions?

  • Methodological Answer : Density functional theory (DFT) calculates protonation states of thiourea groups (pKa ~3–5) and predicts hydrolysis pathways. Solubility studies in buffered solutions (pH 1–10) combined with UV-Vis spectroscopy track degradation. QSAR models correlate substituent electronic parameters (Hammett σ) with stability trends .

Experimental Design & Troubleshooting

Q. What are the critical steps in the crystallization process of adamantane-thiourea compounds to obtain single crystals suitable for X-ray diffraction?

  • Methodological Answer : Use slow evaporation from solvent mixtures (e.g., petroleum ether/toluene) to induce nucleation. Maintain temperature gradients (e.g., 4°C to room temperature) to control crystal growth. Avoid impurities by pre-purifying the compound via flash chromatography. For stubborn cases, vapor diffusion with diethyl ether/CHCl₃ can yield diffraction-quality crystals .

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